2-Cyclopentylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKSKQMOBLXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164875 | |
| Record name | 2-Cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-84-9 | |
| Record name | 2-Cyclopentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Cyclopentylphenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518849 | |
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| Record name | 1518-84-9 | |
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| Record name | 2-Cyclopentylphenol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.708 | |
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| Record name | 2-CYCLOPENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8GB7MQJ8S | |
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Synthetic Methodologies and Mechanistic Investigations of 2 Cyclopentylphenol
Established Synthetic Routes to 2-Cyclopentylphenol
Established routes to this compound can be broadly categorized into direct alkylation approaches and multi-step synthetic strategies. The choice of method often depends on the desired purity, yield, and the availability of starting materials and catalysts.
Direct alkylation involves the introduction of a cyclopentyl group onto the phenol (B47542) molecule in a single step. These methods are often preferred for their atom economy and simpler procedures.
The Friedel-Crafts alkylation is a fundamental method for attaching an alkyl group to an aromatic ring using a Lewis acid catalyst. jk-sci.com In the context of synthesizing this compound, this reaction typically involves treating phenol with a cyclopentylating agent, such as cyclopentene (B43876) or cyclopentanol (B49286), in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). jk-sci.comdoubtnut.com
The mechanism begins with the activation of the alkylating agent by the Lewis acid to generate a cyclopentyl carbocation electrophile. saskoer.ca The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation. doubtnut.comsaskoer.ca This electrophilic aromatic substitution results in a mixture of ortho- (this compound) and para- (4-cyclopentylphenol) substituted products, as the hydroxyl group is an ortho-, para-directing group. A final deprotonation step restores the aromaticity of the ring. jk-sci.com A significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity, as the para-product is often thermodynamically favored. doubtnut.com Furthermore, the strong activation of the ring by the hydroxyl group can lead to polyalkylation, where more than one cyclopentyl group is added to the phenol ring. jk-sci.com
Table 1: Overview of Typical Friedel-Crafts Alkylation Components
| Component | Examples | Role in Reaction |
|---|---|---|
| Aromatic Substrate | Phenol | Nucleophile |
| Alkylating Agent | Cyclopentene, Cyclopentanol, Cyclopentyl Halide | Source of the electrophilic cyclopentyl group |
| Lewis Acid Catalyst | AlCl₃, AlBr₃, FeCl₃, SbCl₅, SnCl₄, BCl₃ | Generates the carbocation electrophile |
| Products | this compound (ortho), 4-Cyclopentylphenol (B72727) (para) | Isomeric products of alkylation |
This table summarizes the general components and roles in a Friedel-Crafts alkylation for producing cyclopentylphenols.
To overcome the regioselectivity limitations of traditional Friedel-Crafts alkylation, research has focused on heterogeneous catalysts that favor the formation of the ortho-isomer, this compound.
Montmorillonite K10: This acidic clay has proven to be an effective and regioselective catalyst for the alkylation of phenol with cyclopentanol. scispace.comrsc.org The use of Montmorillonite K10 significantly enhances the yield of this compound, which serves as a key intermediate in the synthesis of various compounds. scispace.comrsc.org The layered structure and acidic sites of the clay are believed to create a sterically constrained environment that favors alkylation at the position ortho to the hydroxyl group. This method is considered an efficient route for producing this compound. scispace.com
Raney Ni: While widely known as a hydrogenation catalyst, Raney Nickel (Raney Ni) has also been cited in the synthesis of this compound from 4-chlorophenol. chemicalbook.comrsc.orgrsc.org In a multi-step process, the reaction involves initial treatment with sulfuric acid followed by a step utilizing Raney Ni in aqueous sodium hydroxide (B78521) and ethanol (B145695) under heating. chemicalbook.com In this specific context, Raney Ni likely facilitates a reductive dechlorination or other transformation rather than acting as a direct alkylating catalyst in the Friedel-Crafts sense. The preparation of Raney Ni catalyst involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. orgsyn.org
The efficiency and selectivity of the synthesis of this compound are highly dependent on reaction parameters. The optimization of these conditions is a critical aspect of process development in synthetic chemistry. prismbiolab.com
In the regioselective alkylation of phenol with cyclopentanol using Montmorillonite K10, studies have systematically investigated the impact of various parameters:
Catalyst Loading: The amount of Montmorillonite K10 catalyst used is crucial. Increasing the catalyst loading generally improves the conversion of phenol but must be balanced against cost and processing considerations.
Temperature: Reaction temperature influences the rate of reaction and the product distribution. For the Montmorillonite K10 system, a specific temperature range is optimal for maximizing the yield of the desired this compound isomer.
Time: The reaction duration is adjusted to achieve maximum conversion without promoting the formation of undesired byproducts or decomposition of the product. scielo.br Research has shown that reaction times can often be significantly reduced from several hours to a shorter period under optimized conditions without sacrificing yield or selectivity. scielo.br
Table 2: Illustrative Data for Optimization of Phenol Alkylation with Cyclopentanol using Montmorillonite K10
| Phenol:Cyclopentanol Ratio | Catalyst (g) | Temperature (°C) | Time (h) | Conversion (%) | o/p Isomer Ratio |
|---|---|---|---|---|---|
| 1:1.2 | 2.5 | 140 | 8 | 85 | 8.1:1 |
| 1:1.2 | 5.0 | 140 | 6 | 98 | 8.5:1 |
This table is based on findings reported in the synthesis of this compound and demonstrates how varying reaction conditions can affect conversion and regioselectivity. The data is illustrative of research findings in this area. scispace.comrsc.org
When direct alkylation does not provide the required purity or regioselectivity, multi-step synthetic sequences offer an alternative route. These strategies provide greater control over the final product structure.
A sophisticated strategy for ensuring exclusive ortho-substitution involves a halogen-directed synthesis followed by a cross-coupling reaction. This pathway typically consists of two main steps:
Selective Ortho-Bromination of Phenol: The first step is the highly selective bromination of phenol at the ortho position to yield 2-bromophenol (B46759). This can be achieved using reagents like N-Bromosuccinimide (NBS) in a polar protic solvent such as methanol. mdpi.com The presence of a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) can accelerate the reaction and enhance selectivity. mdpi.com This method has proven effective for a range of phenolic substrates on a gram scale with high yields. mdpi.com
Suzuki-Miyaura Cross-Coupling: The resulting 2-bromophenol can then be coupled with a cyclopentylboronic acid derivative in a Suzuki-Miyaura reaction. This reaction is catalyzed by a palladium(0) complex and requires a base. The boronic acid acts as the source of the cyclopentyl group. researchgate.net This cross-coupling reaction forms a new carbon-carbon bond between the phenolic ring and the cyclopentyl group, yielding this compound. This multi-step approach, while longer, offers excellent control over the site of alkylation, avoiding the formation of the para-isomer.
Multi-Step Synthetic Strategies
Synthesis from 2-Bromophenol via Dilithiation and Subsequent Reactions
The synthesis of substituted phenols can be achieved through the directed ortho-lithiation of protected phenol derivatives. researchgate.net While specific literature detailing the direct synthesis of this compound from 2-bromophenol via dilithiation is not prevalent, the general principles of this methodology can be applied. The process would theoretically involve the protection of the hydroxyl group of 2-bromophenol, followed by a dilithiation step. 2-bromophenol itself is a known marine metabolite. nih.gov
The core of this synthetic strategy lies in the ability of certain groups to direct lithium to an adjacent position on the aromatic ring. researchgate.net In the case of a protected 2-bromophenol, the first lithiation would likely occur at the bromine position, followed by a second lithiation directed by the protected hydroxyl group. Subsequent reaction with a cyclopentylating agent would introduce the cyclopentyl group onto the aromatic ring. The final step would involve deprotection to yield this compound. The success of this route would be highly dependent on the choice of protecting group and the specific reaction conditions to control regioselectivity.
Mechanistic Insights into this compound Formation
Understanding the mechanism of this compound formation is crucial for optimizing reaction conditions to maximize yield and selectivity. The alkylation of phenols is a classic example of electrophilic aromatic substitution. pnnl.gov
The alkylation of phenol with a cyclopentylating agent, such as cyclopentanol or cyclopentene, can lead to a mixture of products due to competing reaction pathways. sciengine.com The hydroxyl group of phenol is an activating group that directs incoming electrophiles to the ortho and para positions. whiterose.ac.uk
Ortho- vs. Para-substitution: The formation of this compound (ortho-substitution) competes with the formation of 4-cyclopentylphenol (para-substitution). The ratio of these isomers is influenced by factors such as the catalyst, temperature, and steric hindrance. unive.itacs.org For instance, in the alkylation of phenol with cyclopentanol over Montmorillonite K10 clay, this compound is the major product, indicating a preference for ortho-alkylation under these conditions. scispace.com However, the formation of 4-cyclopentylphenol still occurs to a lesser extent.
Mono- vs. Di-alkylation: Di-alkylation, leading to products such as 2,4-dicyclopentylphenol, is another competing pathway. pnnl.gov The extent of di-alkylation can be controlled by adjusting the molar ratio of the reactants. Maintaining a specific phenol-to-cyclopentanol ratio can help minimize the formation of di-alkylated byproducts.
The following table summarizes the selectivity considerations in the synthesis of this compound.
| Competing Pathway | Description | Influencing Factors |
| Para-substitution | Formation of the 4-cyclopentylphenol isomer. | Catalyst type, reaction temperature, steric effects. unive.itacs.org |
| Di-alkylation | Addition of a second cyclopentyl group to the phenol ring. | Molar ratio of phenol to the alkylating agent. pnnl.gov |
Besides the desired C-alkylation products, O-alkylation can occur, leading to the formation of cyclopentyl phenyl ether. pnnl.gov This is often a kinetically favored but reversible reaction. pnnl.gov The ether can subsequently rearrange to the more thermodynamically stable C-alkylated phenols. sciengine.com The formation of cyclopentyl ethers is often minimized by controlling reaction conditions, such as temperature and water removal.
In some synthetic routes, other byproducts can form. For example, in the synthesis of a precursor for the beta-blocker (S)-penbutolol starting from this compound, dimeric impurities have been observed. ntnu.no Mitigation of these byproducts often involves careful control of reaction parameters and purification of the reaction mixture. ntnu.no
Competing Pathways and Selectivity Considerations (e.g., Para-substitution, Di-alkylation)
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgroyalsocietypublishing.org These principles are increasingly being applied to the synthesis of phenolic compounds. rsc.org
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create more efficient and sustainable synthetic routes. nih.govrsc.org While a specific chemo-enzymatic protocol for the direct synthesis of this compound is not widely reported, such methods have been successfully employed for the synthesis of its derivatives. For instance, (S)-penbutolol, a beta-blocker, has been synthesized from this compound using a chemo-enzymatic pathway. ntnu.novulcanchem.comresearchgate.net These processes often utilize enzymes like lipases for stereoselective transformations, reducing the need for chiral auxiliaries and toxic reagents. ntnu.noresearchgate.net The use of enzymes can also circumvent the need for protecting groups, a key principle of green chemistry. acs.org
The application of enzymes in the synthesis of various phenolic compounds is a growing field of research. beilstein-journals.orgacs.orgnih.gov For example, laccases have been used for the oxidative coupling of styrylphenols, and non-heme diiron N-oxygenases have been engineered for the synthesis of phenol diarylamines. rsc.orgacs.org
The use of sustainable catalysts is a cornerstone of green chemistry in phenol alkylation. acs.org Traditional catalysts like aluminum chloride and sulfuric acid are often corrosive and generate significant waste. acs.org The development of solid acid catalysts, such as zeolites and clays, represents a significant advancement. whiterose.ac.ukacs.org
Clays: Montmorillonite K10, a type of clay, has been shown to be an effective catalyst for the regioselective alkylation of phenol with cyclopentanol to produce this compound. scispace.com
The move towards solid acid catalysts aligns with several green chemistry principles, including waste prevention, catalysis, and the use of safer chemicals. acs.orgessentialchemicalindustry.org
Chemical and Physical Properties of 2 Cyclopentylphenol
Tabulated Physical Properties
The key physical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C₁₁H₁₄O nist.govcymitquimica.comnist.govnist.gov |
| Molecular Weight | 162.23 g/mol chemicalbook.comnist.govnist.govnist.gov |
| Appearance | Clear colorless to pale yellow liquid or solid chemicalbook.comcymitquimica.com |
| Melting Point | 34-35 °C chemicalbook.comvulcanchem.com |
| Boiling Point | 148-150 °C at 18 mmHg chemicalbook.com |
| Refractive Index | n20/D 1.555 |
| pKa | ~10.5 vulcanchem.com |
Purpose of Derivatization in Chemical Synthesis
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
¹H and ¹³C NMR Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methine proton of the cyclopentyl group attached to the ring, the methylene (B1212753) protons of the cyclopentyl group, and the phenolic hydroxyl proton. The aromatic protons typically appear in the range of δ 6.7–7.2 ppm. The protons of the cyclopentyl group would be found in the upfield region, around δ 1.5–2.5 ppm. vulcanchem.com
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon atom attached to the hydroxyl group would appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C=C stretching vibrations are typically observed around 1600 cm⁻¹. vulcanchem.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (162.23 g/mol ). nist.gov
Formation of Ethers
Analytical Methodologies
Several analytical techniques are employed to assess the purity and concentration of this compound.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity analysis. The retention time of this compound is compared against a standard for identification and quantification. Gas Chromatography (GC) can also be used for this purpose.
Titration: Acid-base titration can be used to determine the concentration of this compound in a sample, based on the acidic nature of the phenolic hydroxyl group.
Research Applications of 2 Cyclopentylphenol
Role as a Synthetic Intermediate
A significant body of research focuses on the utility of this compound as a starting material in multi-step organic syntheses.
Pharmaceutical Synthesis: this compound is a key intermediate in the synthesis of certain pharmaceutical compounds. chemicalbook.comcymitquimica.com Its most notable application is in the preparation of (S)-penbutolol, an antihypertensive drug. rsc.orgchemicalbook.comvulcanchem.com The synthesis involves a chemoenzymatic pathway that starts from this compound and proceeds through several steps, including Sharpless asymmetric dihydroxylation, to yield the optically active drug. rsc.orgscispace.comvulcanchem.com It has also been used in the synthesis of (S)-1-(2,3-epoxypropoxy)-2-chloro-5-methyl-benzene. chemicalbook.com
Agrochemicals: While less documented, the phenolic structure of this compound suggests its potential as a starting material for the synthesis of certain pesticides or herbicides, following appropriate chemical modifications. ontosight.ai
Elucidating the Role of the Cyclopentyl Moiety
Applications in Polymer and Material Science
Phenolic compounds are well-known for their antioxidant properties, and this has led to the investigation of this compound and its derivatives in the field of polymer and material science.
Antioxidants and Stabilizers: Derivatives of this compound, such as 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol), have been developed and are used as antioxidant additives in plastics, rubber, and lubricants. ontosight.aismolecule.com These compounds function by scavenging free radicals, thereby preventing oxidative degradation and improving the stability and lifespan of the materials. ontosight.aismolecule.com The presence of the bulky cyclopentyl group can enhance the effectiveness and compatibility of these antioxidants within the polymer matrix.
Polymer Synthesis: this compound can also be used as a monomer or a modifying agent in the synthesis of specialty polymers. For instance, it can be incorporated into polyester (B1180765) or polycarbonate backbones to impart specific properties to the resulting materials. google.comgoogle.com
Advanced Analytical and Spectroscopic Characterization
Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are instrumental in separating 2-Cyclopentylphenol from complex mixtures and quantifying its purity, particularly in the presence of its positional isomers, 3- and 4-cyclopentylphenol (B72727). tandfonline.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful method for the purity analysis of this compound. This technique separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. nih.gov For phenolic compounds like this compound, reversed-phase HPLC is commonly employed. sielc.comepa.gov
In a typical setup, a C18 column can be used as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The UV detector is set to a wavelength where the phenolic chromophore exhibits strong absorbance, often around 274 nm or 280 nm, to monitor the elution of the compounds. epa.govscirp.orgscirp.org The purity of a this compound sample can be determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. chromforum.org Furthermore, by running a standard of known concentration, HPLC can be used for quantitative analysis to determine the exact concentration of this compound in a sample. chromforum.org
A study on a related compound, 2-Cyclooctyl-6-cyclopentylphenol, utilized a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the utility of this approach for substituted phenols. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com
Table 1: Illustrative HPLC Parameters for Phenolic Compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water mixture |
| Detector | UV at ~274-280 nm |
| Application | Purity and quantitative analysis |
Gas Chromatography (GC) is another essential technique for the analysis of volatile compounds like this compound. wikipedia.orgspectroinlets.com In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. spectroinlets.cominnovatechlabs.com When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. wikipedia.orginnovatechlabs.com
GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of mass spectrometry. wikipedia.orgspectroinlets.com As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. spectroinlets.com This allows for the positive identification of this compound and any impurities present. Comprehensive two-dimensional GC (GC×GC) coupled with MS can provide even greater separation and identification of compounds in complex mixtures. copernicus.orgchromatographyonline.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for the separation and identification of the positional isomers of cyclopentylphenol. tandfonline.comtandfonline.comdss.go.th A study has detailed a specific TLC system for resolving 2-, 3-, and 4-cyclopentylphenol. tandfonline.comtandfonline.com
In this method, commercially available silica (B1680970) gel 60, F254 TLC plates are used. tandfonline.com A developing solvent mixture of chloroform (B151607) and ethyl acetate (B1210297) (95:5, v/v) allows for the separation of the isomers. tandfonline.com After development, the plate is dried and can be visualized under short-wavelength ultraviolet light, where the cyclopentylphenols appear as purple spots on a fluorescent background after exposure to iodine vapor. tandfonline.com
The separation is based on the differential adsorption of the isomers to the silica gel. Due to the "ortho effect," this compound is less strongly adsorbed than its 3- and 4-isomers, resulting in a higher mobility and a larger Rf value. tandfonline.com This method is sensitive enough to allow for the semi-quantitation of the 3- and 4-isomers in a this compound sample at a level of 0.1%. tandfonline.comtandfonline.com
Table 2: TLC Parameters for Isomer Resolution of Cyclopentylphenols
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60, F254 TLC plates |
| Mobile Phase | Chloroform:Ethyl Acetate (95:5, v/v) |
| Visualization | UV light (short-wavelength) after iodine vapor exposure |
| Rf Values | this compound: 0.65; 3-Cyclopentylphenol: 0.51; 4-Cyclopentylphenol: 0.44 tandfonline.com |
Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Techniques like NMR and FTIR provide detailed information about the connectivity of atoms and the functional groups present in the molecule. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. lehigh.edu Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule and their chemical environment. The spectrum would show signals corresponding to the aromatic protons on the phenol (B47542) ring, the proton of the hydroxyl group, and the protons of the cyclopentyl ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton. For instance, the protons on the cyclopentyl ring would exhibit complex splitting patterns due to their coupling with adjacent protons.
¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule. bhu.ac.in The ¹³C NMR spectrum of this compound would show distinct peaks for the carbons of the phenol ring and the cyclopentyl group. The chemical shifts of these peaks are indicative of the electronic environment of each carbon atom. For example, the carbon atom attached to the hydroxyl group would appear at a characteristic downfield shift.
By analyzing both ¹H and ¹³C NMR spectra, and potentially employing 2D NMR techniques like COSY and HSQC, the complete structural connectivity of this compound can be unambiguously determined. mdpi.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.cominnovatechlabs.com The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.
Key expected absorptions include:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
Sharp peaks in the aromatic region, typically around 1500-1600 cm⁻¹, due to C=C stretching vibrations within the benzene (B151609) ring.
Absorptions in the range of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the cyclopentyl group.
A strong absorption band around 1200-1300 cm⁻¹ due to the C-O stretching of the phenol.
The unique pattern of these absorption bands serves as a molecular fingerprint for this compound. wiley.com
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenolic O-H | 3200-3600 (broad) | Stretching |
| Aromatic C=C | 1500-1600 | Stretching |
| Aliphatic C-H (cyclopentyl) | 2850-3000 | Stretching |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk In a typical experiment, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated and detected based on their m/z ratio. chemguide.co.uk This technique is indispensable for determining the molecular weight of a compound with high accuracy. savemyexams.com
Tandem mass spectrometry, also known as MS/MS, extends the capabilities of a single stage of mass analysis by coupling two or more mass analyzers in series. labmanager.comwikipedia.org This method allows for the selection of a specific precursor ion, its fragmentation through processes like collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. labmanager.comnationalmaglab.org MS/MS experiments provide detailed structural information by revealing how a molecule breaks apart, which is crucial for distinguishing between isomers and elucidating the connectivity of atoms. labmanager.commdpi.com
The molecular weight of this compound has been confirmed by electron ionization mass spectrometry (EI-MS). nist.govnist.gov The compound has a molecular formula of C₁₁H₁₄O and a molecular weight of approximately 162.23 g/mol . nist.govsigmaaldrich.com The high-resolution mass spectrum provides a precise monoisotopic mass of 162.10446 Da. uni.lu
In EI-MS, the bombardment of the molecule with electrons results in the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. chemguide.co.uk For this compound, the molecular ion peak is observed at an m/z of 162. nist.gov This M⁺ ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected, producing a characteristic fragmentation pattern in the mass spectrum. chemguide.co.uk
The fragmentation of this compound is influenced by its structure, which includes a stable aromatic ring, a hydroxyl group, and a cyclopentyl substituent. A common fragmentation pathway for phenols involves the loss of the cyclopentyl group. The major fragments observed in the EI-MS spectrum of this compound are detailed below. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed.
Table 1: Mass Spectrometry Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 162 | 45 | [C₁₁H₁₄O]⁺ (Molecular Ion, M⁺) |
| 133 | 35 | [M - C₂H₅]⁺ |
| 120 | 40 | [M - C₃H₆]⁺ |
| 107 | 100 | [M - C₄H₇]⁺ (Base Peak) |
| 94 | 60 | [C₆H₅OH]⁺ (Phenol ion) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |
| Data sourced from the NIST Mass Spectrometry Data Center. nist.gov |
X-ray Diffraction Crystallography for Solid-State Structure
This technique is fundamental for the unambiguous structural characterization of organic compounds, providing insights that spectroscopic methods alone cannot. researchgate.net The process requires a high-quality single crystal of the compound, which can sometimes be challenging to obtain. wikipedia.orgnih.gov
As of the current literature survey, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. While the technique is applicable for determining its solid-state structure, the required experimental data is not available. Such a study would definitively establish the intramolecular and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and the precise conformation of the cyclopentyl ring relative to the phenol ring in the solid state.
Environmental Fate and Ecotoxicological Considerations
Environmental Degradation Pathways and Mechanisms
The breakdown of 2-Cyclopentylphenol in the environment can occur through both biological and non-biological processes. These degradation pathways are crucial in determining the persistence and potential for accumulation of the compound in ecosystems.
Biodegradation is a key process for the removal of many organic chemicals from the environment, primarily carried out by microorganisms such as bacteria and fungi. nih.govup.pt These organisms can utilize organic compounds as a source of carbon and energy, breaking them down into simpler, often less harmful substances. jbiochemtech.com The process of microbial degradation of complex organic molecules generally involves initial colonization of the material by microbes, followed by biodeterioration, biofragmentation, assimilation, and finally mineralization. frontiersin.org
While specific studies on the microbial degradation of this compound are not extensively detailed in the provided information, the biodegradation of alkylphenols, a class to which this compound belongs, is a well-documented process. researchgate.net The degradation of alkylphenol ethoxylates, for instance, leads to the formation of alkylphenols like nonylphenol and octylphenol. service.gov.ukresearchgate.netscielo.org.za The microbial degradation of phenols is often initiated at the phenolic moiety rather than the alkyl chain. igi-global.com The efficiency of this degradation can be influenced by environmental conditions and the specific microbial communities present. mdpi.com For example, some bacterial strains have shown a high capacity for degrading phenol (B47542) under specific temperature and inoculation conditions. mdpi.com In some cases, the degradation of related compounds like p-cyclopentyl phenol has been noted in the context of bioremediation of recalcitrant organic pollutants. google.com
It has been noted that the degradation of some phenol derivatives can be influenced by the presence of specific enzymes. For instance, an enzyme from Streptomyces cavernae (ScEUGO) has shown activity in the dehydrogenation of 4-cyclopentylphenol (B72727). livescience.io
In addition to biological processes, this compound can also be subject to abiotic degradation, which involves non-biological processes like phototransformation (degradation by light) and hydrolysis (reaction with water). up.pt While specific data on the phototransformation and hydrolysis of this compound is limited, the principles of these processes are well-established for organic compounds. Photolysis, driven by sunlight, can break down chemical structures. up.pt Hydrolysis can also be a significant degradation pathway, although alkyl-substituted phenols are generally less susceptible to hydrolysis compared to compounds with ether bonds. The rate of these abiotic degradation processes is influenced by environmental factors such as pH, temperature, and the presence of other substances in the environment.
Biodegradation (e.g., Microbial Activity)
Structure-Biodegradability Relationships (SBR)
The molecular structure of a chemical plays a significant role in its susceptibility to biodegradation. nih.gov Structure-Biodegradability Relationships (SBR) are studied to predict the biodegradability of a compound based on its chemical features. nih.gov For alkylphenols, factors such as the length and branching of the alkyl chain can influence the rate and extent of biodegradation.
Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the biodegradability of chemicals. igi-global.com These models use molecular descriptors to correlate the chemical structure with biological activity, including degradation rates. igi-global.com For instance, studies have used topological and topochemical descriptors to develop QSAR models for predicting the biodegradability of alkylphenols based on parameters like Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD5). igi-global.com
Ecotoxicity Studies on Phenol Derivatives
The release of phenol derivatives into the environment raises concerns about their potential toxic effects on living organisms. Ecotoxicity studies assess the adverse effects of chemicals on various components of ecosystems.
The ciliated protozoan Tetrahymena pyriformis is a commonly used model organism in aquatic toxicity testing for phenol derivatives. qsardb.orgnih.govtandfonline.com Studies have developed Quantitative Structure-Toxicity Relationships (QSTR) to predict the toxicity of a wide range of phenols to this organism. qsardb.orgnih.gov These models often use physicochemical parameters like the logarithm of the partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital to explain the toxicity in terms of transport and electrophilicity. qsardb.orgnih.gov Such QSAR models have been successful in predicting the toxicity of alkyl, halogenated, and other substituted phenols. qsardb.orgnih.gov
The toxicity of phenol derivatives to Tetrahymena pyriformis is typically measured as the 50% growth inhibition concentration (IGC50). tandfonline.comscispace.com Research has shown that various molecular descriptors can be used to build predictive models for the toxicity of a structurally diverse set of phenol derivatives. tandfonline.com
A study applying molecular topology for the prediction of water quality indices of alkylphenol pollutants included this compound and reported several calculated index values, although specific toxicity data was not provided in the snippet. igi-global.com
Table 1: Calculated Water Quality Indices for Select Alkylphenols This table is for informational purposes and is based on calculated indices from a predictive study.
| Compound | CAS Number | 1/COD | 1/BOD5 | 1/IGC50 |
|---|---|---|---|---|
| This compound | 1518-84-9 | 1.041 | 0.544 | - |
| 4-Cyclopentylphenol | 1518-83-8 | 0.910 | 0.495 | - |
| 4-n-Pentylphenol | 14938-35-3 | 0.936 | 0.530 | - |
Source: Adapted from a study on the application of molecular topology to predict water quality indices of alkylphenol pollutants. igi-global.com The IGC50 value for this compound was not available in the provided data.
Certain alkylphenols are known to be endocrine-disrupting chemicals (EDCs), meaning they can interfere with the endocrine (hormone) systems of organisms. beyondpesticides.org This interference can lead to a variety of adverse health effects, including impacts on reproductive function, development, and metabolism. beyondpesticides.org For example, exposure to some alkylphenols has been linked to thyroid dysfunction. nih.gov
Aquatic Toxicity (e.g., to Tetrahymena pyriformis)
Bioaccumulation and Persistence Assessments
The assessment of a chemical's potential to bioaccumulate and persist in the environment is crucial for understanding its long-term ecological impact. Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds its concentration in the surrounding environment, while persistence relates to the length of time a chemical remains in a particular environment before being broken down.
Bioaccumulation Potential:
The bioaccumulation potential of an organic compound in aquatic organisms is often estimated by its bioconcentration factor (BCF). The BCF is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. nih.gov A key parameter used in predictive models for BCF is the octanol-water partition coefficient (Log K_ow_), which indicates a chemical's lipophilicity or tendency to associate with fatty tissues. epa.gov Chemicals with a high Log K_ow_ are generally more likely to bioaccumulate. While a patent for a mixture containing this compound mentions a high bioconcentration factor, specific values for the pure compound are not provided. shimadzu.com QSAR models can provide estimations of BCF based on the structure of this compound. knoell.comresearchgate.net
Persistence in the Environment:
Persistence is typically evaluated by determining a chemical's half-life (DT50) in various environmental compartments like soil, water, and air. epa.govsepscience.com The half-life is the time it takes for 50% of the compound to degrade. fishersci.ch Degradation can occur through biotic processes (biodegradation by microorganisms) or abiotic processes (e.g., hydrolysis, photolysis). epa.goveuropa.eu For organic compounds like this compound, biodegradation is often a primary degradation pathway. ethz.ch Predictive models like the BIOWIN™ module within EPI Suite™ can estimate biodegradation rates and half-lives in soil and water based on the chemical's structure. ethz.ch The persistence of phenolic compounds can vary significantly based on environmental conditions such as temperature, pH, and the presence of adapted microbial populations. ethz.ch
The following table summarizes the principles of predictive assessment methods applicable to this compound.
| Assessment Parameter | Predictive Method Principle | Key Input Parameters | Relevance for this compound |
| Bioconcentration Factor (BCF) | QSAR models estimate the BCF based on regression equations that correlate the chemical structure and physicochemical properties, primarily the octanol-water partition coefficient (Log K_ow), with experimentally determined BCF values of similar compounds. nih.goveuropa.eu | Chemical structure (SMILES format), Log K_ow_. epa.govepa.gov | Provides an estimate of the potential for this compound to accumulate in aquatic organisms in the absence of experimental data. |
| Persistence (Half-life in Soil/Water) | Biodegradation models (e.g., BIOWIN™ in EPI Suite™) use fragment contribution methods to predict the probability of rapid aerobic biodegradation. It estimates half-lives based on the presence of functional groups that are known to be more or less susceptible to microbial degradation. ethz.chrjraap.com | Chemical structure (SMILES format). ethz.ch | Estimates the time this compound is likely to remain in soil and water, indicating its potential for long-term environmental presence. |
| Persistence (Half-life in Air) | Atmospheric oxidation models (e.g., AOPWIN™ in EPI Suite™) calculate the rate constant for the reaction of the chemical with hydroxyl radicals in the atmosphere, which is the primary degradation pathway for many organic compounds in the air. This is used to estimate the atmospheric half-life. ethz.chepa.gov | Chemical structure (SMILES format). ethz.ch | Helps to assess the potential for long-range atmospheric transport of this compound. |
Analytical Methods for Environmental Detection and Monitoring
The detection and quantification of this compound in environmental matrices such as water, soil, and air are essential for monitoring its presence and concentration. While standardized, validated methods specifically for this compound are not widely documented, analytical techniques established for other alkylphenols and phenolic compounds are applicable. sgsaxys.commdpi.com These methods generally involve sample extraction and cleanup, followed by instrumental analysis. thermofisher.comacademicjournals.org
Analysis in Water Samples:
For the analysis of phenolic compounds in water, a pre-concentration step is often necessary, especially for trace-level detection. Solid-phase extraction (SPE) is a commonly used technique for this purpose. mdpi.comresearchgate.net Following extraction, high-performance liquid chromatography (HPLC) coupled with a ultraviolet (UV) or diode array detector (DAD) is a robust method for quantification. mdpi.com Derivatization of the phenol group can sometimes be employed to enhance detection sensitivity. ucdavis.edu For higher selectivity and lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technology. shimadzu.com
Analysis in Soil and Sediment Samples:
The analysis of this compound in soil and sediment typically begins with solvent extraction to isolate the compound from the solid matrix. fishersci.nl Techniques like sonication or automated solvent extraction (ASE) can be used with solvents such as hexane (B92381) and acetone. thermofisher.com The resulting extract often requires a cleanup step to remove interfering matrix components before instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like this compound in soil extracts. thermofisher.comsigmaaldrich.com Derivatization, for instance with pentafluorobenzoyl chloride, can be used to improve the chromatographic properties and sensitivity of the analysis. researchgate.net
The following table outlines the principles of suitable analytical methods for the environmental monitoring of this compound.
| Analytical Method | Sample Preparation Principle | Instrumental Analysis Principle | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD or MS/MS | Water: Solid-phase extraction (SPE) is used to extract and concentrate the analyte from large volumes of water. The analyte is adsorbed onto a solid sorbent and then eluted with a small volume of an organic solvent. mdpi.com | The sample extract is injected into the HPLC system. The components are separated on a chromatographic column (e.g., C18) based on their affinity for the stationary and mobile phases. Detection is achieved by UV/DAD, which measures the absorbance of light, or by MS/MS for highly sensitive and selective mass-based detection. shimadzu.commdpi.com | Suitable for quantifying this compound in surface water, groundwater, and wastewater. mdpi.com LC-MS/MS offers the highest sensitivity and specificity. shimadzu.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil/Sediment: Solvent extraction (e.g., using hexane/acetone) followed by sonication or accelerated solvent extraction (ASE) to transfer the analyte from the solid matrix to the liquid phase. The extract is then concentrated and may undergo cleanup. fishersci.nlthermofisher.comWater: Liquid-liquid extraction or SPE. Derivatization may be performed. nih.govresearchgate.net | The extract is injected into the GC, where the compound is vaporized and separated in a capillary column based on its boiling point and interaction with the column's stationary phase. The separated components enter the mass spectrometer, where they are ionized, and the resulting fragments are detected, providing both qualitative identification and quantitative measurement. thermofisher.comsigmaaldrich.com | A highly effective and widely used method for the analysis of semi-volatile organic compounds like this compound in complex matrices such as soil, sediment, and water. sgsaxys.comresearchgate.net |
Future Directions in 2 Cyclopentylphenol Research
Exploration of Novel Synthetic Methodologies
Future research is expected to focus on developing more efficient, selective, and sustainable methods for synthesizing 2-Cyclopentylphenol. While traditional methods exist, modern synthetic chemistry aims to improve yield, reduce byproducts, and utilize greener catalysts.
One promising area is the refinement of catalytic alkylation. The regioselective alkylation of phenol (B47542) with cyclopentanol (B49286) using catalysts like Montmorillonite K10 clay has been shown to be an effective route to produce this compound, which serves as a key intermediate for pharmaceuticals. rsc.org Future work will likely explore other solid acid catalysts, such as zeolites or other clays, to optimize reaction conditions, increase selectivity for the ortho-position, and allow for easier catalyst recovery and reuse.
Another significant direction is the development of chemo-enzymatic protocols. ntnu.no These methods combine traditional chemical reactions with enzymatic processes to achieve high enantioselectivity, which is crucial for the synthesis of chiral drugs. For instance, lipases have been used in the kinetic resolution of related compounds, and similar strategies could be applied to produce enantiomerically pure derivatives of this compound. ntnu.nomdpi.com Research into greener solvents and reaction conditions for these syntheses is also a critical future avenue. mdpi.com
| Methodology | Key Reagents/Catalysts | Potential Advantages |
| Catalytic Alkylation | Montmorillonite K10 Clay, other solid acids | High regioselectivity, catalyst reusability, reduced waste. rsc.org |
| Chemo-enzymatic Synthesis | Lipases, other enzymes | High enantioselectivity for producing chiral compounds, greener reaction conditions. ntnu.nomdpi.com |
| Multi-step Synthesis from Phenol | Epichlorohydrin, NaOH | Pathway to specific derivatives like chlorohydrins, useful for further functionalization. mdpi.com |
Advanced SAR Studies and Rational Drug Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological activity. rsc.orggoogleapis.com Future research will employ advanced computational tools for more sophisticated SAR and rational drug design. parssilico.comnih.gov
4D-Quantitative Structure-Activity Relationship (4D-QSAR) analysis, which has been applied to sets of alkylphenols including this compound, represents a frontier in this area. nih.gov This method considers the conformational flexibility of the ligand and the receptor, providing a more dynamic and accurate model of molecular interactions. nih.gov Such models can help map the binding sites on biological targets, like the GABA-A receptor, and predict the activity of novel derivatives. nih.gov
Rational drug design efforts will focus on modifying the this compound scaffold to create new therapeutic agents. parssilico.comsci-hub.stunimib.it By identifying the key pharmacophoric features, researchers can design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov For example, research into novel 2-(2'-cyclopentyl)-substituted 1-naphthol (B170400) derivatives has already identified compounds with anti-cyclooxygenase (COX) activity, and molecular docking studies have elucidated the key interactions responsible for their inhibitory effects. nih.gov Future studies will likely expand on this, exploring other substitutions on the phenol or cyclopentyl rings to target a wider range of biological receptors and enzymes for conditions like cancer, inflammation, and hypertension. rsc.orgontosight.ainih.gov
Comprehensive Ecotoxicological Risk Assessment
While this compound is utilized in the synthesis of valuable products, its environmental fate and potential toxicity require a more thorough investigation. fishersci.nl Future research must focus on a comprehensive ecotoxicological risk assessment to ensure its safe production and use. erasm.orghse.gov.uk
Current data indicates that this compound is classified as a WGK 3 substance, denoting it as highly hazardous to water. sigmaaldrich.com This classification underscores the need for stringent controls to prevent its release into the environment. fishersci.nl However, detailed studies on its biodegradability, bioaccumulation potential, and long-term effects on various aquatic and terrestrial organisms are limited. windows.netepa.wa.gov.au
Future ecotoxicological studies should include:
Biodegradation Pathways: Investigating how microorganisms break down this compound in soil and water systems. Studies on other alkylphenols suggest that degradation likely initiates at the phenolic moiety. igi-global.com
Chronic Toxicity Testing: Assessing the long-term effects of low-level exposure on representative species from different trophic levels.
Quantitative Structure-Activity Relationship (QSAR) Models for Toxicity: Developing predictive models for the ecotoxicity of various alkylphenols based on their molecular structure, which can help in risk assessment and the design of safer alternatives. igi-global.com
Mixture Toxicity: Evaluating the combined toxic effects of this compound with other common environmental pollutants.
| Parameter | Reported Information | Required Future Research |
| Water Hazard Class | WGK 3 (highly hazardous to water) sigmaaldrich.com | Validation and refinement based on new toxicity data. |
| Biodegradability | Limited specific data available. windows.netigi-global.com | Detailed studies on degradation pathways and rates in various environmental compartments. igi-global.com |
| Aquatic Toxicity | Insufficient data. windows.net | Standardized acute and chronic toxicity testing on fish, daphnia, and algae. erasm.org |
| Bioaccumulation | No specific data found. | Measurement of the bioconcentration factor (BCF) in aquatic organisms. |
Development of Industrial and Pharmaceutical Applications
The primary current application of this compound is as a key intermediate in the synthesis of the antihypertensive drug (S)-penbutolol. rsc.orgchemicalbook.com However, ongoing and future research aims to broaden its utility in both pharmaceutical and industrial sectors.
In the pharmaceutical realm, derivatives of this compound are being investigated for a range of biological activities. Research has shown that related structures possess potential as:
Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX). nih.govontosight.ai
Anticancer agents: With new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives showing activity against various cancer cell lines and as 11β-HSD inhibitors. nih.gov
Antioxidants: The phenolic structure is a well-known motif for scavenging free radicals. ontosight.aismolecule.com
In industry, this compound and its derivatives are candidates for use as antioxidants and stabilizers in polymers, rubbers, and lubricants. ontosight.aismolecule.com For example, thiobisphenols incorporating the cyclopentylphenol structure, such as 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol), are used to prevent oxidative degradation in industrial materials. ontosight.ai Future development could focus on creating more potent and specialized stabilizers for high-performance applications.
Mechanistic Studies of Biological Interactions
A deeper understanding of how this compound interacts with biological systems at the molecular level is crucial for both drug development and toxicology. Future mechanistic studies will move beyond identifying biological activity to explaining how that activity occurs.
As a phenolic compound, this compound can engage in hydrogen bonding and hydrophobic interactions, allowing it to bind to enzymes and receptors. It has been studied as an analog of the anesthetic propofol, suggesting it may interact with the GABA-A receptor, a key target for anesthetic and anxiolytic drugs. nih.gov Future research will likely use techniques such as X-ray crystallography and advanced spectroscopic methods to determine the precise binding mode of this compound and its derivatives within the active sites of their biological targets. nih.gov
Furthermore, investigating its effects on metabolic pathways is another important direction. Studies have noted its potential to modulate enzymes involved in metabolic processes, suggesting possible applications in metabolic disorders. Elucidating these mechanisms will be essential for advancing the therapeutic potential of this class of compounds.
Q & A
Q. What safety protocols should be followed when handling 2-Cyclopentylphenol in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile or butyl rubber gloves (11–15 mil thickness) for direct handling, as thinner materials may degrade rapidly . Wear chemical-resistant aprons, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards .
- Hygiene Practices : Avoid skin contact; wash hands before breaks and after work. Contaminated clothing must be laundered separately and not removed from the lab .
- Engineering Controls : Ensure fume hoods for volatile steps. No respiratory protection is typically needed under normal conditions, but NIOSH-approved respirators with organic vapor cartridges are recommended for spills or high concentrations .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
Methodological Answer:
- Chromatography : Use HPLC with UV detection for purity analysis, referencing retention times against standards.
- Spectroscopy : Employ NMR (¹H/¹³C) and FTIR to confirm cyclopentyl and phenolic moieties. Compare spectral data to databases like ChemSpider .
- Crystallography : For structural confirmation, submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for X-ray diffraction analysis, as done for analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound across studies?
Methodological Answer:
- Data Harmonization : Compare study designs (e.g., exposure routes, species) using frameworks like Table C-1 in , which categorizes health outcomes by inhalation, oral, or dermal exposure .
- Meta-Analysis : Apply statistical models to reconcile differences. For example, adjust for confounding variables (e.g., solvent choice in in vitro assays) that may alter toxicity readouts .
- Replication Studies : Conduct dose-response experiments under controlled conditions (e.g., OECD guidelines) to validate conflicting results .
Q. What strategies optimize the synthesis of this compound to improve yield and scalability?
Methodological Answer:
- Reagent Selection : Use light-mediated functionalization techniques, as demonstrated for cyclopentyl-containing analogs, to enhance regioselectivity .
- Catalysis : Explore palladium-catalyzed coupling between cyclopentyl halides and phenol derivatives. Monitor reaction progress via GC-MS.
- Purification : Employ fractional distillation or preparative TLC to isolate high-purity product. Document yields at each step to identify bottlenecks .
Q. How can environmental degradation pathways of this compound be systematically studied?
Methodological Answer:
- Simulation Models : Use ACD/Labs Percepta Platform to predict biodegradation products based on physicochemical properties (e.g., logP, solubility) .
- Microcosm Experiments : Incubate this compound with soil/water samples under varying pH and temperature. Analyze metabolites via LC-QTOF-MS .
- Comparative Analysis : Cross-reference results with chlorophenol degradation studies (e.g., ) to identify common pathways (e.g., hydroxylation, ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
